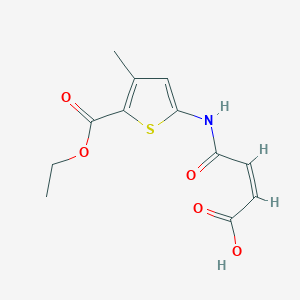

(Z)-4-((5-(ethoxycarbonyl)-4-methylthiophen-2-yl)amino)-4-oxobut-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

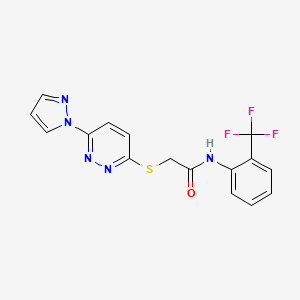

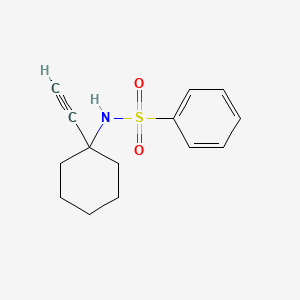

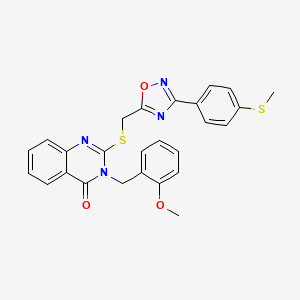

Molecular Structure Analysis

The molecular structure of a compound can often be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis

The reactivity of a compound is determined by its functional groups. In this case, the presence of an amino group and a carboxylic acid group could make the compound reactive with both acids and bases . The compound might also undergo reactions specific to thiophenes .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of polar functional groups like carboxylic acids and amines would likely make the compound soluble in water . Its exact properties could be determined experimentally using various analytical techniques.Scientific Research Applications

Luminescent Molecular Crystals Synthesis

The compound (Z)-4-((5-(ethoxycarbonyl)-4-methylthiophen-2-yl)amino)-4-oxobut-2-enoic acid has been utilized in the synthesis of highly stable luminescent molecular crystals. These organic molecular crystals exhibit highly stable photoluminescence at ambient conditions, highlighting their potential for use in materials science and photonic applications. The stability and luminescent properties of these crystals, established over 10 years of exploitation, suggest significant applications in creating durable photoluminescent materials (Zhestkij et al., 2021).

Neuroprotective Agents

Another crucial area of research involves the synthesis and structure-activity relationship of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, including 2-amino-4-aryl-4-oxobut-2-enoic acids and esters, as potent inhibitors of kynurenine-3-hydroxylase. These compounds have been identified as the most potent inhibitors of the enzyme to date, indicating significant potential as neuroprotective agents. Their ability to prevent the increase in interferon-gamma-induced synthesis of quinolinic acid in primary cultures of cultured human peripheral blood monocyte-derived macrophages points to their potential in treating neurodegenerative diseases (Drysdale et al., 2000).

Analgesic Activity

Research has also explored the synthesis and analgesic activity of substituted 4-(Het)aryl-4-oxo-2-thienylaminobut-2-enoic acids. By interacting 4-aryl-2-hydroxy-4-oxobut-2-enoic acids with Gewald 2-aminothiophenes, a series of compounds was synthesized, all found to exhibit analgesic activity at levels at or above reference compounds. This work suggests the potential for developing new analgesic drugs based on this molecular framework (Shipilovskikh et al., 2013).

Mechanism of Action

Future Directions

properties

IUPAC Name |

(Z)-4-[(5-ethoxycarbonyl-4-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5S/c1-3-18-12(17)11-7(2)6-9(19-11)13-8(14)4-5-10(15)16/h4-6H,3H2,1-2H3,(H,13,14)(H,15,16)/b5-4- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGBYOULJYWIFM-PLNGDYQASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)C=CC(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)/C=C\C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-4-((5-(ethoxycarbonyl)-4-methylthiophen-2-yl)amino)-4-oxobut-2-enoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[6-(2,4-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2864770.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetate](/img/structure/B2864774.png)

![N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2864778.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2864780.png)

![7-[2-(4-Fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)chromen-4-one](/img/structure/B2864781.png)

![(2-bromophenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B2864782.png)

![4-[(2-Phenylethyl)amino]butanoic acid hydrochloride](/img/structure/B2864787.png)

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2864791.png)